Methyl 2,5-dichloro-3-nitrobenzoate CAS 34408-25-8
Methyl 2,5-dichloro-3-nitrobenzoate CAS 34408-25-8
An In-depth Technical Guide to Methyl 2,5-dichloro-3-nitrobenzoate (CAS 34408-25-8)
Abstract
Methyl 2,5-dichloro-3-nitrobenzoate, CAS No. 34408-25-8, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a methyl ester on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. The electron-withdrawing nature of its substituents activates the molecule for various transformations, including nucleophilic aromatic substitution and reduction of the nitro group. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, key chemical reactivities, and applications, with a focus on providing field-proven insights and ensuring scientific integrity.
Introduction and Strategic Importance
Methyl 2,5-dichloro-3-nitrobenzoate serves as a pivotal building block in the development of agrochemicals and pharmaceuticals. The strategic placement of its functional groups allows for sequential and selective reactions to build molecular complexity. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized, while the chlorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This compound is the methyl ester of the herbicide Dinoben, highlighting its relevance in the agrochemical industry[1]. Its utility extends to being a precursor for various substituted anilines and benzoic acids that are key components in the discovery of novel therapeutic agents[2][3].
Physicochemical Properties & Spectroscopic Characterization
A precise understanding of the compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.
Physical and Chemical Properties
The key identifying properties of Methyl 2,5-dichloro-3-nitrobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 34408-25-8 | [4] |
| Molecular Formula | C₈H₅Cl₂NO₄ | [4][5] |
| Molecular Weight | 250.04 g/mol | [4][6] |
| Appearance | White to off-white solid | |
| Melting Point | 78-80 °C | |
| Boiling Point | 279 °C | |
| IUPAC Name | Methyl 2,5-dichloro-3-nitrobenzoate | [4] |
Spectroscopic Data Interpretation
While raw spectra require direct acquisition, the expected spectroscopic signatures can be predicted based on the molecular structure, providing a baseline for characterization.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~8.0-8.2 ppm (d, 1H), δ ~7.8-7.9 ppm (d, 1H), δ ~3.9-4.0 ppm (s, 3H) | The two aromatic protons are in different chemical environments due to the asymmetrical substitution, appearing as doublets. The methyl ester protons will appear as a singlet further downfield. |
| ¹³C NMR | δ ~164-166 ppm (C=O), δ ~120-150 ppm (6 aromatic C), δ ~52-54 ppm (-OCH₃) | The ester carbonyl carbon is the most downfield signal. The six distinct aromatic carbons will appear in the typical aromatic region. The methyl carbon appears upfield.[7][8] |
| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1530-1550 cm⁻¹ & ~1340-1360 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O stretch), ~700-850 cm⁻¹ (C-Cl stretch) | These characteristic absorption bands correspond to the key functional groups present in the molecule.[9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 249/251/253 | The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern. |
Synthesis and Manufacturing Pathway
The most direct route to Methyl 2,5-dichloro-3-nitrobenzoate is the esterification of its corresponding carboxylic acid, 2,5-dichloro-3-nitrobenzoic acid. This two-step process begins with the selective nitration of 2,5-dichlorobenzoic acid.
Protocol 1: Synthesis of 2,5-dichloro-3-nitrobenzoic acid
This protocol is based on the electrophilic nitration of 2,5-dichlorobenzoic acid. The directing effects of the chlorine atoms and the deactivating, meta-directing carboxylic acid group favor the introduction of the nitro group at the C3 position.
Causality: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the aromatic ring by the existing substituents.[10] The reaction is performed at a controlled temperature to prevent over-nitration and side-product formation.
Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, suspend 2,5-dichlorobenzoic acid (1.0 eq) in concentrated sulfuric acid (approx. 6 mL per gram of starting material). Cool the mixture to 5-10 °C in an ice-water bath.
-
Nitrating Mixture Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (approx. 0.5 mL per gram of starting material) while cooling. Add this mixture dropwise to the cooled suspension of 2,5-dichlorobenzoic acid, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (20-25 °C) for 12-15 hours to ensure complete conversion.[11]
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 40 kg of ice per mole of starting material).[11] The product will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with copious amounts of cold water until the washings are neutral to pH paper. Dry the solid. For ultimate purity, recrystallization from a solvent mixture like acetonitrile/water can be performed.[11]
Protocol 2: Fischer Esterification to Methyl 2,5-dichloro-3-nitrobenzoate
This classic acid-catalyzed esterification converts the carboxylic acid precursor into the desired methyl ester.
Causality: The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol (methanol) is used as both a reactant and the solvent. A strong acid catalyst (sulfuric acid) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[12][13]
Methodology:
-
Reaction Setup: Dissolve 2,5-dichloro-3-nitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 2-3 mL per gram of acid).[14]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5-10% v/v of the methanol volume) to the solution.[14]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[14]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol if necessary.
Key Chemical Transformations and Reactivity
The synthetic value of Methyl 2,5-dichloro-3-nitrobenzoate lies in the selective transformations of its functional groups.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is one of the most valuable transformations of this molecule, opening pathways to a vast array of derivatives like amides, sulfonamides, and heterocycles.
Causality: A variety of reagents can achieve this transformation. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is a clean and efficient method.[15] Alternatively, metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂) in hydrochloric acid, are robust and cost-effective methods that work by single electron transfer mechanisms.[15][16] The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to certain conditions (e.g., avoiding Pd/C if dehalogenation is a concern).[15]
Protocol 3: Reduction using Iron in Acidic Medium
-
Reaction Setup: To a flask containing Methyl 2,5-dichloro-3-nitrobenzoate (1.0 eq) in a solvent like ethanol or acetic acid, add iron powder (3-5 eq).
-
Reaction: Heat the mixture to reflux and add concentrated hydrochloric acid or acetic acid dropwise. The reaction is often exothermic. Maintain reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction and filter it through a pad of celite to remove the iron salts.
-
Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield Methyl 3-amino-2,5-dichlorobenzoate.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two chlorine atoms. This makes it susceptible to nucleophilic attack.
Causality: For an SNAr reaction to occur, two conditions must be met: 1) the ring must be activated by powerful electron-withdrawing groups, and 2) there must be a good leaving group (like a halide).[17][18] The nitro group is a potent activator, and its presence ortho/para to the leaving group allows for resonance stabilization of the negative charge in the intermediate Meisenheimer complex.[18][19] In this molecule, the nitro group is ortho to the chlorine at C-2 and para to the chlorine at C-5, activating both positions for substitution by strong nucleophiles like alkoxides, amines, or thiolates.
Safety and Handling
As with all nitroaromatic compounds, appropriate safety measures are crucial.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] Avoid inhalation of dust and contact with skin and eyes.[20]
-
Stability: The compound is chemically stable under standard ambient conditions. Avoid strong oxidizing agents.
-
Toxicity: While specific data is limited, related nitroaromatic compounds can be harmful if swallowed or absorbed through the skin. The oral LD50 (rat) for the related herbicide Dinoben is 3500 mg/kg.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Methyl 2,5-dichloro-3-nitrobenzoate is a strategically important chemical intermediate with a well-defined reactivity profile. Its synthesis is achievable through robust and scalable chemical processes. The true power of this molecule lies in its capacity for selective functional group transformations, particularly the reduction of its nitro group and its susceptibility to nucleophilic aromatic substitution. These characteristics make it an invaluable tool for medicinal chemists and material scientists in the construction of novel and complex molecular architectures.
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